molecular formula C21H22N4O3 B12189899 N-[3-(1H-benzimidazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide

N-[3-(1H-benzimidazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide

Cat. No.: B12189899
M. Wt: 378.4 g/mol
InChI Key: GNDVGHNZZCPGLV-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide is a complex organic compound that features a benzimidazole moiety, a pyrrole ring, and a furan carboxamide group. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a valuable subject for synthetic and medicinal chemistry research.

Preparation Methods

The synthesis of N-[3-(1H-benzimidazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzimidazole and pyrrole rings can be oxidized under specific conditions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, targeting specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and pyrrole rings.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting or modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

    Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.

    Albendazole: Another anthelmintic used for similar purposes.

    Omeprazole: A proton pump inhibitor used to treat acid-related stomach issues.

N-[3-(1H-benzimidazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide is unique due to its combination of benzimidazole, pyrrole, and furan moieties, which may confer distinct pharmacological properties and reactivity compared to other benzimidazole derivatives .

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C21H22N4O3/c1-13-14(2)25(10-12-27-3)20(24-21(26)17-9-6-11-28-17)18(13)19-22-15-7-4-5-8-16(15)23-19/h4-9,11H,10,12H2,1-3H3,(H,22,23)(H,24,26)

InChI Key

GNDVGHNZZCPGLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CO4)CCOC)C

Origin of Product

United States

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